molecular formula C9H12N2O5 B583578 [5'-13C]2'-Deoxyuridine CAS No. 478510-91-7

[5'-13C]2'-Deoxyuridine

Cat. No. B583578
CAS RN: 478510-91-7
M. Wt: 229.196
InChI Key: MXHRCPNRJAMMIM-XUTLZHNASA-N
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Description

“[5’-13C]2’-Deoxyuridine” is a variant of Deoxyuridine (dU), which is a compound and a nucleoside . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .


Synthesis Analysis

The potent anti-herpes agent, E-5-(2-bromovinyl)-2’-deoxyuridine was conveniently synthesized via four steps of hydroxylmethylation, selective oxidation, Knoevenagel condensation, and Hunsdiecker reaction, from commercially available 2’-deoxyuridine .


Molecular Structure Analysis

The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2′-deoxyuridine (IUdR) was carried out . More than two hundred hydrated structures with water were analyzed by B3LYP and MP2 quantum chemical methods .


Chemical Reactions Analysis

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .


Physical And Chemical Properties Analysis

2’-Deoxyuridine has a chemical formula of C9H12N2O5 and a molar mass of 228.202 . It is a small molecule and is considered an experimental group .

Scientific Research Applications

Antiviral Activity:

5-IUdR exhibits antiviral activity against vaccinia virus (orthopoxviruses) . Researchers have explored its potential as a therapeutic agent against viral infections.

Radiosensitizer in Cancer Studies:

In human cancer studies, 5-IUdR is used as a radiosensitizer. It enhances the sensitivity of cancer cells to radiation therapy, potentially improving treatment outcomes . Its incorporation into DNA during replication can enhance the effects of radiation.

Molecular Combing Assay:

Scientists employ 5-IUdR in molecular combing assays or DNA fiber assays. These techniques allow visualization and measurement of DNA replication dynamics at the single-molecule level . By labeling newly synthesized DNA strands with 5-IUdR, researchers gain insights into replication fork progression.

Thymidine Analog Labeling:

5-IUdR is part of a family of halogenated thymidine analogs. These derivatives, including chloro-2’-deoxyuridine (CldU), bromodeoxyuridine (BrdU), and iododeoxyuridine (IdU), are valuable for studying DNA synthesis and degradation mechanisms . Researchers use them as labeling substrates to track DNA replication.

DNA Repair Studies:

By incorporating 5-IUdR into DNA, researchers can study DNA repair processes. It provides a tool to investigate how cells recognize and repair damaged DNA, shedding light on genome stability and cancer susceptibility.

Safety And Hazards

2’-Deoxyuridine causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child . It may also cause respiratory irritation .

Future Directions

Nucleoside analogs play a crucial role in the current treatment of cancer and viral infections as the primary components of highly active anti-retroviral therapy (HAART) . Among the nucleosides analogs used in medicine, 5-iodo-2′-deoxyuridine IUdR is a meaningful anticancer drug . It is a thymidine analog which can be used in a cocktail with other drugs for advanced head and neck cancers and for herpes simplex virus type 1, or combined with radiation in the treatment of malignant glioma .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-XUTLZHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5'-13C]2'-Deoxyuridine

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